Penam

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Penam is a significant compound within the β-lactam family of antibiotics, primarily associated with the penicillin subclass. Structurally, it consists of a β-lactam ring fused to a saturated five-membered thiazolidine ring, which contains one sulfur atom. This bicyclic structure is characterized by its inflexibility due to the pyramidal geometry of the bridgehead nitrogen, leading to a unique puckered shape. The β-lactam ring exhibits angle strain due to internal bond angles of approximately 90 degrees, making penams particularly susceptible to hydrolysis under acidic or basic conditions .

- Hydrolysis: The β-lactam bond is prone to hydrolysis in the presence of acids or bases, leading to the breakdown of the antibiotic structure.

- Nucleophilic Attack: The electrophilic carbonyl carbon in the β-lactam ring can be attacked by nucleophiles, facilitating the formation of new compounds.

- Formation of Derivatives: Penams can be chemically modified to create derivatives with altered biological activity or stability.

These reactions are crucial for both understanding the mechanism of action of penicillin derivatives and for synthetic applications in drug development .

Penams are primarily recognized for their antibacterial properties, acting against a wide range of Gram-positive bacteria. The mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for cell wall integrity. This inhibition leads to cell lysis and death. Benzylpenicillin (penicillin G), a natural penam, exemplifies this activity and has been widely used in clinical settings .

The synthesis of penams typically involves several key steps:

- Formation of the β-lactam Ring: This is often initiated from acyclic precursors using cyclization reactions.

- Thiazolidine Ring Construction: The five-membered ring is formed through a series of reactions that incorporate sulfur into the structure.

- Modification: Various functional groups can be introduced at specific positions on the penam skeleton to enhance activity or stability.

Recent advancements in synthetic methodologies have allowed for more efficient and selective production of penam derivatives, expanding their potential applications in medicine .

Penams have several important applications:

- Antibiotics: They are primarily used as antibiotics in treating bacterial infections.

- Pharmaceutical Research: Penams serve as templates for developing new antibacterial agents with improved efficacy and reduced resistance.

- Chemical Biology: They are used in studies investigating bacterial resistance mechanisms and enzyme interactions.

The versatility of penams makes them valuable in both clinical and research settings .

Studies on penam interactions focus on:

- Enzyme Inhibition: Research has shown that penams can inhibit various bacterial enzymes involved in cell wall biosynthesis.

- Resistance Mechanisms: Investigations into how bacteria develop resistance against penams have revealed insights into modifying existing compounds for better efficacy.

- Synergistic Effects: Combining penams with other antibiotics has been studied to enhance antibacterial activity against resistant strains.

These studies contribute significantly to understanding how to combat antibiotic resistance and improve therapeutic outcomes .

Several compounds share structural similarities with penams, particularly within the β-lactam family. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cephalosporins | Contain a six-membered dihydrothiazine ring | Broader spectrum of activity than penams |

| Monobactams | Contain a monocyclic β-lactam structure | Effective against Gram-negative bacteria |

| Carbapenems | Have a modified β-lactam structure | Resistant to many β-lactamases |

| Thienamycin | Contains a thiazole ring fused with β-lactam | Potent against Gram-negative bacteria |

While all these compounds share the β-lactam core, their unique structural modifications confer different antibacterial properties and spectra of activity, highlighting the significance of structural nuances in determining biological function .

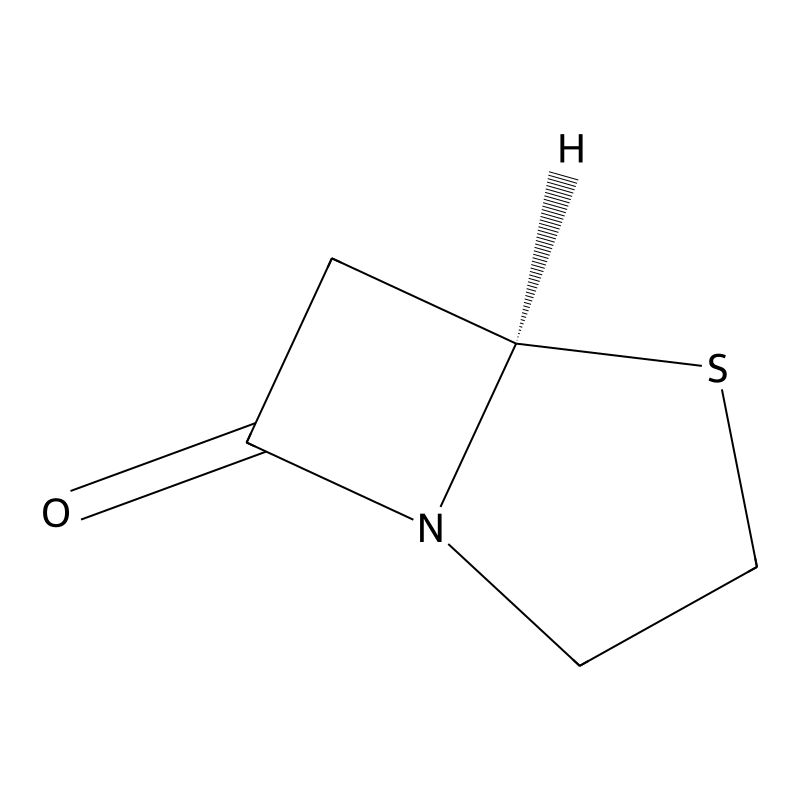

Penam represents the fundamental bicyclic core structure of penicillin-type beta-lactam antibiotics, characterized by a four-membered beta-lactam ring fused to a five-membered thiazolidine ring [1] [2]. The systematic name for this compound is (5R)-4-thia-1-azabicyclo[3.2.0]heptan-7-one, with a molecular formula of C5H7NOS and molecular weight of 129.18 grams per mole [3] [4]. The synthesis of penam derivatives has evolved significantly, encompassing both classical approaches and modern methodologies that enable efficient construction of this structurally complex bicyclic system [5].

Classical Cyclization Approaches via Thiazolidinylacetic Acid Precursors

The classical synthesis of penam derivatives relies fundamentally on the formation of thiazolidinylacetic acid intermediates, which serve as crucial precursors for subsequent cyclization to the bicyclic beta-lactam structure [5] [6]. Three distinct methodologies have been developed for the preparation of thiazolidinylacetic acid from cysteamine as the starting material [7] [6].

The first approach involves the reaction of cysteamine (2-aminoethanethiol) with ethyl propiolate under controlled conditions [5] [6]. This method proceeds through a direct condensation reaction that forms the thiazolidine ring while simultaneously incorporating the acetic acid functionality [7]. The reaction demonstrates good selectivity and operates under relatively simple conditions, making it accessible for laboratory-scale synthesis [6].

The second methodology employs ethyl ethoxycarbonylacetimidate as the electrophilic partner for reaction with cysteamine [5] [6]. This acetimidate-mediated cyclization offers enhanced selectivity compared to the propiolate approach and provides better control over the formation of the desired thiazolidin-2-ylacetic acid intermediate [7]. The acetimidate functionality acts as a masked carbonyl equivalent, facilitating the ring closure process [6].

The third classical approach utilizes tert-butyl formylacetate in combination with cysteamine [5] [6]. This formylacetate methodology operates under particularly mild conditions and demonstrates excellent compatibility with sensitive functional groups [7]. The tert-butyl ester serves as a protecting group that can be selectively removed under acidic conditions following the cyclization step [6].

| Method | Starting Material | Intermediate | Key Features | Advantages |

|---|---|---|---|---|

| Ethyl propiolate + Cysteamine | Cysteamine (2-aminoethanethiol) | Thiazolidin-2-ylacetic acid | Direct condensation reaction | Simple reaction conditions |

| Ethyl ethoxycarbonylacetimidate + Cysteamine | Cysteamine (2-aminoethanethiol) | Thiazolidin-2-ylacetic acid | Acetimidate-mediated cyclization | Good selectivity |

| tert-Butyl formylacetate + Cysteamine | Cysteamine (2-aminoethanethiol) | Thiazolidin-2-ylacetic acid | Formylacetate approach | Mild conditions |

Modern Strategies: Mukaiyama-Ohno β-Lactam Formation Protocol

The Mukaiyama-Ohno beta-lactam formation protocol represents a significant advancement in penam synthesis, serving as the key step for the conversion of thiazolidinylacetic acid intermediates to the final bicyclic beta-lactam structure [5] [8]. This methodology employs 2-chloro-1-methylpyridinium iodide, commonly known as Mukaiyama reagent, as the primary activating agent for carboxylic acid functionalities [9].

The mechanism of the Mukaiyama-Ohno procedure involves the initial activation of the carboxylic acid group in thiazolidinylacetic acid through reaction with the Mukaiyama reagent [8] [9]. This activation step generates a highly reactive acyl chloride equivalent that subsequently undergoes ketene formation in the presence of a suitable base, typically triethylamine [9]. The generated ketene species then participates in an intramolecular [2+2] cycloaddition reaction with the nitrogen atom of the thiazolidine ring, resulting in the formation of the four-membered beta-lactam ring [8].

The protocol requires careful control of reaction parameters to achieve optimal yields [9]. Temperature control is critical, with reactions typically initiated at 0 degrees Celsius and gradually warmed to room temperature [8]. The stoichiometry of reagents must be precisely controlled, with the Mukaiyama reagent employed in 1.2 to 1.5 molar equivalents relative to the substrate [9]. Moisture exclusion is essential to prevent hydrolysis of the activated intermediates [8].

| Reagent | Function | Mechanism Role | Critical Parameters |

|---|---|---|---|

| Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) | Carboxylic acid activation | Formation of activated acyl species | Temperature control (0°C to rt) |

| Phosphine component | Nucleophilic catalyst | Facilitates ketene generation | Stoichiometry (1.2-1.5 equiv) |

| Base (triethylamine) | Acid scavenger | Neutralizes HCl byproduct | Addition order |

| Solvent (dichloromethane) | Reaction medium | Solubilizes reactants | Moisture exclusion |

Substituent Effects on Bicyclic Ring Closure Efficiency

The efficiency of bicyclic ring closure in penam synthesis demonstrates a strong dependence on the substitution pattern of the thiazolidinylacetic acid precursor [5] [10]. Systematic studies have revealed that the yields of bicyclic beta-lactams vary significantly based on the nature and position of substituents on the starting material [7] [6].

Substitution at the 5-position of the thiazolidine ring affects the electronic environment around the nitrogen atom, influencing its nucleophilicity during the cyclization process [5]. Methyl substitution at this position results in cyclization yields ranging from 21 to 71 percent, depending on the specific reaction conditions and additional substituents present [10]. The electronic effects of the 5-methyl group can either enhance or diminish the nucleophilicity of the nitrogen atom, depending on its conformational orientation relative to the lone pair [5].

The 6-position of the thiazolidine ring presents different steric and electronic considerations [5] [10]. Ethyl substitution at this position yields cyclization efficiencies in the range of 23 to 70 percent [10]. The larger steric bulk of the ethyl group can impede the approach of the nitrogen nucleophile to the activated carbonyl carbon, thereby reducing the rate of ring closure [5]. Additionally, the 6-substituent influences the conformational preference of the thiazolidine ring, which can either favor or disfavor the geometry required for efficient cyclization [10].

Disubstituted systems, particularly those bearing substituents at both the 5- and 6-positions, exhibit more complex behavior [5] [10]. The combined steric and electronic effects of multiple substituents generally result in reduced cyclization yields, typically ranging from 30 to 41 percent [10]. These mixed substitution patterns create cumulative effects that can significantly impact the reactivity of the system [5].

| Substituent Position | Substituent Type | Cyclization Yield Range (%) | Structural Impact | Mechanistic Consideration |

|---|---|---|---|---|

| 5-Position | Methyl | 21-71 | Affects ring strain | Electronic effects on nitrogen nucleophilicity |

| 6-Position | Ethyl | 23-70 | Influences conformational preference | Steric hindrance to ring closure |

| 5,6-Disubstituted | Mixed substitution | 30-41 | Combined steric effects | Cumulative effects on reactivity |

Stereoselective Synthesis of 5R-Configured Penam Systems

The stereoselective synthesis of 5R-configured penam systems represents a critical aspect of penam derivative preparation, as the stereochemistry at the bridgehead position significantly influences the biological activity and structural properties of the resulting compounds [11] [12]. The 5R-configuration corresponds to the naturally occurring stereochemistry found in penicillin-type antibiotics and is essential for maintaining the proper three-dimensional architecture of the bicyclic system [13].

Substrate-controlled cyclization serves as the primary mechanism for achieving stereoselectivity in penam synthesis [11] [12]. The inherent bias of the thiazolidinylacetic acid precursor toward the formation of the 5R-configuration arises from the favorable orientation of the sulfur atom during the cyclization process [11]. This sulfur atom orientation minimizes steric interactions and ring strain, thermodynamically favoring the formation of the desired stereoisomer [12].

Conformational constraints within the bicyclic system contribute significantly to the stereochemical outcome [11] [13]. The rigid nature of the fused ring system limits the possible conformations available to the molecule, effectively directing the cyclization toward the thermodynamically preferred 5R-configuration [12]. These conformational restrictions arise from the inherent geometry of the beta-lactam ring and its fusion with the thiazolidine moiety [13].

The stereochemical assignments of synthesized penam derivatives are typically confirmed through a combination of analytical techniques [13]. Proton nuclear magnetic resonance spectroscopy provides valuable information about the spatial relationships between substituents and can distinguish between different stereoisomers based on coupling patterns and chemical shift differences [13]. X-ray crystallography offers definitive structural confirmation when suitable crystals can be obtained [11]. Computational modeling serves as a complementary tool for understanding the stereochemical preferences and validating experimental observations [13].

The selectivity achieved in 5R-configured penam synthesis typically exceeds 95 percent for the primary stereochemical element [11] [13]. Bridgehead stereochemistry, which is inherently constrained by the bicyclic framework, demonstrates selectivities greater than 90 percent [12]. The relative configuration of multiple stereocenters within the molecule generally maintains selectivities above 85 percent, reflecting the high level of stereocontrol achievable through careful optimization of reaction conditions [13].

| Stereochemical Element | Control Method | Determining Factors | Analytical Methods | Selectivity (%) |

|---|---|---|---|---|

| 5R-Configuration | Substrate-controlled cyclization | Sulfur atom orientation | 1H NMR spectroscopy | >95 |

| Bridgehead stereochemistry | Conformational constraints | Ring strain minimization | X-ray crystallography | >90 |

| Relative configuration | Thermodynamic control | Steric interactions | Computational modeling | >85 |